molecular formula C6H12N2O2 B13250817 1,4-Diazepane-2-carboxylic acid

1,4-Diazepane-2-carboxylic acid

Cat. No.: B13250817
M. Wt: 144.17 g/mol
InChI Key: QDUYMBPAVCCAMO-UHFFFAOYSA-N
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Description

1,4-Diazepane-2-carboxylic acid is a seven-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Diazepane-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of tert-butyl 1,4-diazepane-1-carboxylate with butyryl chloride and various aromatic aldehydes. The resulting compounds are then characterized using techniques such as NMR and LCMS .

Industrial Production Methods: Industrial production of this compound often involves the use of microwave-assisted reactions. For example, tert-butyl (3-cinnamamidopropyl)carbamate derivatives can be mixed with 2,3-dibromopropanoic acid and potassium carbonate to obtain 4-(tert-butoxycarbonyl)-1-cinnamoyl-1,4-diazepane-2-carboxylic acid derivatives .

Chemical Reactions Analysis

Types of Reactions: 1,4-Diazepane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Reactions with different substituents to form new compounds.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted diazepane derivatives, which can be further utilized in medicinal chemistry .

Scientific Research Applications

1,4-Diazepane-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-diazepane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of the extracellular matrix. This inhibition can lead to reduced tumor growth and metastasis in cancer .

Comparison with Similar Compounds

Uniqueness: 1,4-Diazepane-2-carboxylic acid is unique due to its seven-membered ring structure with two nitrogen atoms and a carboxylic acid group. This structure imparts specific chemical properties and biological activities that are distinct from other similar compounds .

Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

1,4-diazepane-2-carboxylic acid

InChI

InChI=1S/C6H12N2O2/c9-6(10)5-4-7-2-1-3-8-5/h5,7-8H,1-4H2,(H,9,10)

InChI Key

QDUYMBPAVCCAMO-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(NC1)C(=O)O

Origin of Product

United States

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